MFCD06487794
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Overview
Description
MFCD06487794 is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD06487794 typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using a chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Propanoic Acid Moiety: The final step involves the esterification of the chromen-4-one derivative with a suitable propanoic acid derivative, followed by hydrolysis to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
MFCD06487794 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
MFCD06487794 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of MFCD06487794 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cell surface or intracellular receptors to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
2-{[2-(2-bromophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid: Similar structure but with a bromophenyl group instead of chlorophenyl.
2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.
Uniqueness
The uniqueness of MFCD06487794 lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H17ClO5 |
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Molecular Weight |
372.8 g/mol |
IUPAC Name |
2-[2-(2-chlorophenyl)-6,7-dimethyl-4-oxochromen-3-yl]oxypropanoic acid |
InChI |
InChI=1S/C20H17ClO5/c1-10-8-14-16(9-11(10)2)26-18(13-6-4-5-7-15(13)21)19(17(14)22)25-12(3)20(23)24/h4-9,12H,1-3H3,(H,23,24) |
InChI Key |
YSNGWXLFGHHFDO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3Cl)OC(C)C(=O)O)C |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C(C2=O)OC(C)C(=O)O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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